

# Physicochemical properties of 1-(4-Methylphenyl)ethanol

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## Compound of Interest

Compound Name: 1-(4-Methylphenyl)ethanol

Cat. No.: B7770904

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An In-depth Technical Guide to the Physicochemical Properties of **1-(4-Methylphenyl)ethanol**

## Introduction: Defining 1-(4-Methylphenyl)ethanol

**1-(4-Methylphenyl)ethanol**, also known by synonyms such as p-tolylmethylcarbinol and  $\alpha$ ,4-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula  $C_9H_{12}O$ .<sup>[1][2][3]</sup> It is structurally characterized by an ethanol backbone where one hydrogen of the methyl group is substituted by a p-tolyl (4-methylphenyl) group. This compound is a clear, colorless liquid at room temperature and possesses a distinctive sweet, floral odor, sometimes described as reminiscent of menthol or hawthorn.<sup>[1][3][4][5]</sup>

Its versatile properties make it a valuable molecule in various industries. It is utilized as a fragrance component in perfumes and cosmetics, a flavoring agent in food products, and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2][6]</sup> The presence of both a hydroxyl group and an aromatic ring imparts a balance of polarity and non-polarity, influencing its solubility, reactivity, and analytical behavior. This guide provides a comprehensive exploration of its core physicochemical properties and the methodologies for their precise characterization, offering a foundational understanding for researchers and drug development professionals.

## Core Physicochemical Properties: A Quantitative Overview

For efficient reference, the fundamental physicochemical properties of **1-(4-Methylphenyl)ethanol** are summarized below. These values are critical for predicting the compound's behavior in various experimental and industrial settings.

Property	Value	Source(s)
CAS Number	536-50-5	[1][7]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[1][2][8]
Molecular Weight	136.19 g/mol	[1][2][8]
Appearance	Clear, colorless liquid	[2][3][7]
Boiling Point	218-220 °C (at 760 mmHg)	[1][6][8]
Melting Point	~2.8 °C	[9]
Density	0.987 g/mL (at 20 °C)	[1][6][8]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.523 - 1.524	[6][10]
Flash Point	102-107 °C	[1][6][8]
Water Solubility	Slightly soluble / miscible	[1][6][11][12]
pKa (Predicted)	~14.56	[1][10]
LogP (Octanol/Water)	~1.84	[1][10]

## Detailed Physicochemical Characterization

A deeper understanding of a compound's properties goes beyond numerical values. This section explains the causality behind the observed characteristics of **1-(4-Methylphenyl)ethanol**.

### Physical State and Organoleptic Properties

The compound exists as a liquid under standard conditions, a direct consequence of its relatively low melting point and the intermolecular forces at play, primarily hydrogen bonding from the hydroxyl group and van der Waals forces from the aromatic ring. Its distinct floral and sweet odor makes it a common ingredient in the fragrance industry.[5]

## Solubility Profile

The principle of "like dissolves like" governs solubility. **1-(4-Methylphenyl)ethanol** presents a dual nature; the polar hydroxyl (-OH) group can form hydrogen bonds with polar solvents like water, while the nonpolar tolyl group interacts favorably with nonpolar organic solvents. This results in its classification as "slightly soluble" in water.<sup>[1][6][11]</sup> For applications in drug development, this limited aqueous solubility might necessitate formulation strategies to enhance bioavailability. It is expected to be freely soluble in common organic solvents such as ethanol, methanol, and acetone.

## Thermal and Optical Properties

The high boiling point (218-220 °C) is indicative of strong intermolecular hydrogen bonds that require significant energy to overcome.<sup>[1][8]</sup> The flash point of over 100 °C suggests it is not highly flammable under standard laboratory conditions.<sup>[1][6]</sup> The refractive index is a precise physical constant used as a reliable indicator of purity. A measured value outside the specified range of 1.523-1.524 at 20 °C could signify the presence of impurities.<sup>[6]</sup>

## Analytical Characterization: Protocols and Rationale

To ensure identity, purity, and quality, a multi-faceted analytical approach is required. The protocols described below are designed to be self-validating, where the results from each technique corroborate one another, providing a high degree of confidence in the material's integrity.

### Purity Assessment by Gas Chromatography (GC)

**Expertise & Rationale:** Gas chromatography is the premier technique for assessing the purity of volatile and thermally stable compounds like **1-(4-Methylphenyl)ethanol**. The compound's boiling point is well within the operational range of standard GC systems. A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range, making it ideal for quantifying impurities.

Experimental Protocol: GC-FID Analysis

- **Instrument Preparation:** Equip a gas chromatograph with a nonpolar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) and an FID.

- Carrier Gas: Use high-purity helium or hydrogen with a constant flow rate (e.g., 1 mL/min).
- Temperature Program:
  - Set the injector temperature to 250 °C.
  - Set the detector temperature to 280 °C.
  - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This gradient ensures separation of more volatile starting materials from the main analyte and less volatile byproducts.
- Sample Preparation: Prepare a ~1 mg/mL solution of **1-(4-Methylphenyl)ethanol** in a high-purity solvent like dichloromethane or ethyl acetate.
- Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1) to avoid column overloading.
- Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). An assay of ≥96-97% is typical for commercial grades.<sup>[2][7]</sup>

#### Workflow Diagram: GC Purity Analysis



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*GC analysis workflow for purity determination.*

## Structural Elucidation by Spectroscopy

Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR is unparalleled for structural confirmation.  $^1\text{H}$  NMR provides information on the electronic environment and connectivity of protons, while  $^{13}\text{C}$  NMR identifies all unique carbon atoms in the molecule. The expected spectrum is directly predictable from the structure.

### Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **1-(4-Methylphenyl)ethanol** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher NMR spectrometer.
- **Data Interpretation (Expected Signals for  $^1\text{H}$  NMR):**
  - ~7.1-7.3 ppm: Two sets of doublets, integrating to 2H each, characteristic of a para-substituted benzene ring.
  - ~4.8-5.0 ppm: A quartet, integrating to 1H, corresponding to the methine proton (-CH) coupled to the adjacent methyl group.
  - ~2.3 ppm: A singlet, integrating to 3H, from the tolyl methyl group ( $-\text{CH}_3$ ).
  - ~1.5 ppm: A doublet, integrating to 3H, from the methyl group adjacent to the chiral center, coupled to the methine proton.
  - Variable (e.g., 1.8-2.5 ppm): A broad singlet, integrating to 1H, for the hydroxyl proton (-OH). Its chemical shift is concentration and temperature-dependent.

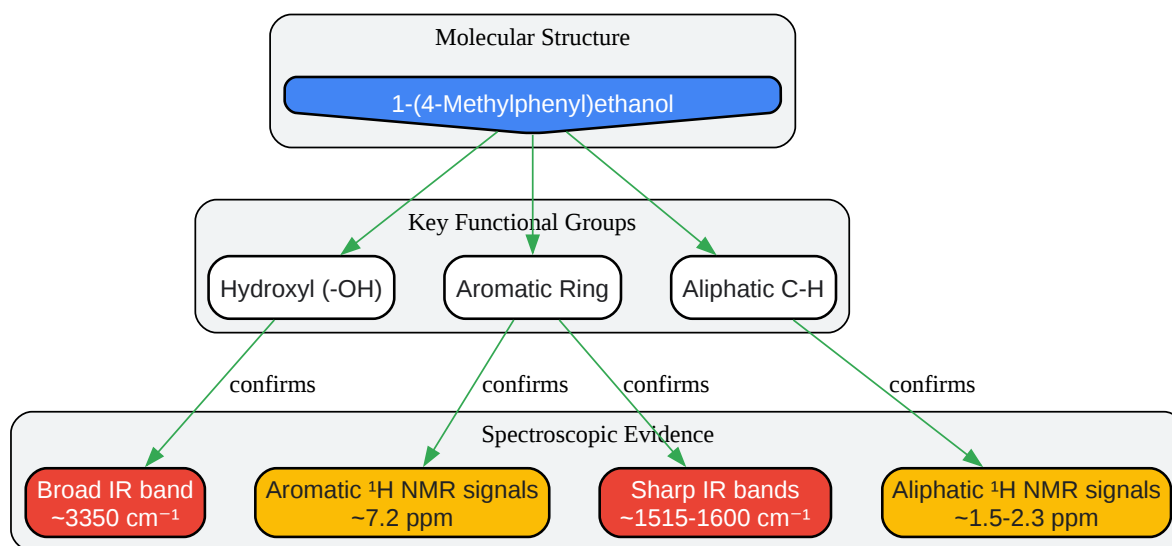
## 2. Infrared (IR) Spectroscopy

**Expertise & Rationale:** IR spectroscopy is a rapid and effective method for identifying key functional groups. The presence of a hydroxyl group and an aromatic ring will produce strong, characteristic absorption bands.

### Experimental Protocol: FTIR Analysis

- Sample Preparation: Apply a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400  $\text{cm}^{-1}$ .
- Data Interpretation (Expected Absorption Bands):
  - ~3300-3400  $\text{cm}^{-1}$  (Broad): Strong O-H stretching vibration, confirming the alcohol functional group.
  - ~3000-3100  $\text{cm}^{-1}$  (Medium): Aromatic C-H stretching.
  - ~2850-2970  $\text{cm}^{-1}$  (Medium-Strong): Aliphatic C-H stretching from the methyl and methine groups.
  - ~1600 and ~1515  $\text{cm}^{-1}$  (Sharp): C=C stretching vibrations within the aromatic ring.
  - ~1000-1200  $\text{cm}^{-1}$  (Strong): C-O stretching vibration.

Logical Relationship Diagram: Structure to Spectra



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*Correlation of molecular features to spectral data.*

## Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical substance.

- **Handling:** Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Ensure work is conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[13][15]
- **Storage:** The compound is stable under normal conditions.[13] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat or ignition sources. [1][13][15]

- Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to exothermic reactions.[6][13]

## Conclusion

**1-(4-Methylphenyl)ethanol** is a compound with well-defined physicochemical properties that are crucial to its application in research and industry. Its characterization relies on a synergistic combination of physical measurements and robust analytical techniques like chromatography and spectroscopy. The methodologies outlined in this guide provide a validated framework for confirming the identity, purity, and quality of this versatile molecule, ensuring its reliable performance in drug discovery, synthesis, and formulation development.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)